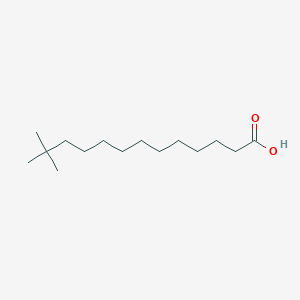
12,12-Dimethyl-tridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dimethyl-tridecanoic acid is an organic compound belonging to the class of long-chain fatty acids It is characterized by a 15-carbon chain with two methyl groups attached to the 12th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Dimethyl-tridecanoic acid typically involves the alkylation of a suitable precursor, such as tridecanoic acid, followed by the introduction of methyl groups at the 12th carbon position. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired alkylation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or hydroformylation. These methods allow for the efficient production of the compound in larger quantities, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
12,12-Dimethyl-tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
12,12-Dimethyl-tridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 12,12-Dimethyl-tridecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid: A 13-carbon saturated fatty acid without the methyl groups.
4,12-Dimethyltridecanoic acid: Another dimethylated derivative with methyl groups at different positions.
Uniqueness
12,12-Dimethyl-tridecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63237-52-5 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
12,12-dimethyltridecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17/h4-13H2,1-3H3,(H,16,17) |
InChI Key |
DBYDKDYPHZLAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


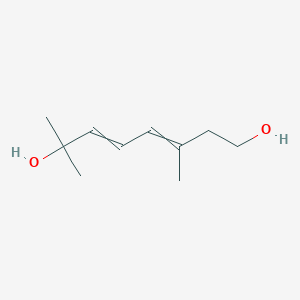
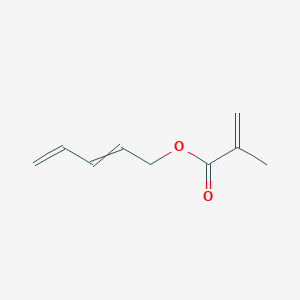
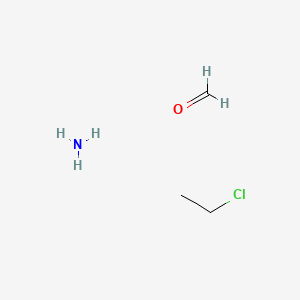
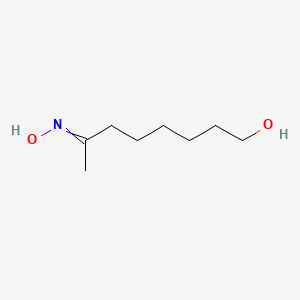
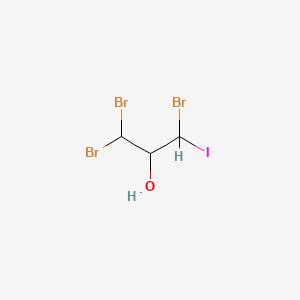
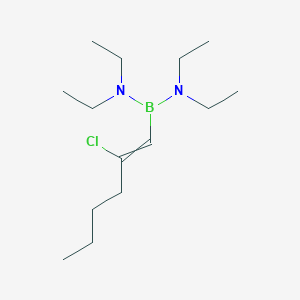
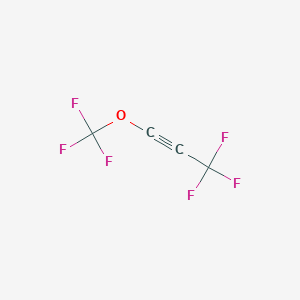
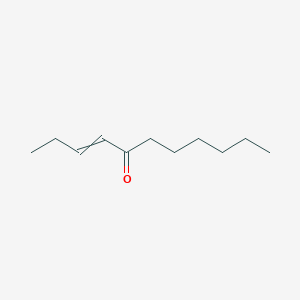
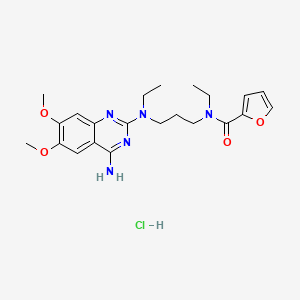
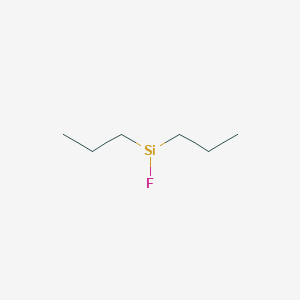
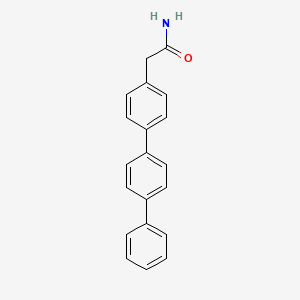
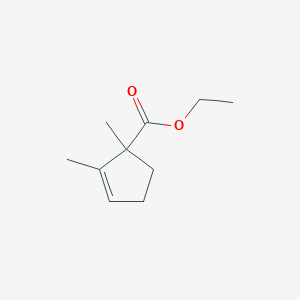
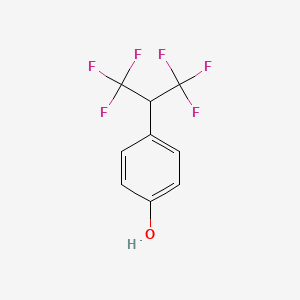
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
